molecular formula C7H5Cl2NO3 B8328930 2,6-Dichloro-4-methoxynicotinic Acid

2,6-Dichloro-4-methoxynicotinic Acid

Cat. No.: B8328930
M. Wt: 222.02 g/mol
InChI Key: YIGOLVQFXHCEIN-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxynicotinic Acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. As a nicotinic acid derivative, it serves as a versatile synthon for the synthesis of more complex molecules. Its structure, featuring a dichloro-substituted methoxypyridine ring, makes it a potential intermediate in constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers may utilize this compound in developing enzyme inhibitors or receptor modulators, given the privileged structure of the pyridine core in drug discovery. This product is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2,6-dichloro-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H5Cl2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

YIGOLVQFXHCEIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1C(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2,6-Dichloro-4-methoxynicotinic Acid with key analogs, highlighting substituent effects on physical and chemical properties:

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Solubility Key Applications
2,6-Dichloroisonicotinic acid 5398-44-7 C₆H₃Cl₂NO₂ Cl (2,6), COOH (4) 209–212 Soluble in methanol Pharmaceutical intermediates
2,6-Dichloro-4-methylnicotinic acid 38496-18-3 C₇H₅Cl₂NO₂ Cl (2,6), CH₃ (4), COOH (3) Not reported Not reported Agrochemical synthesis
2,6-Dichloro-5-fluoro-4-methylnicotinic acid 132195-42-7 C₇H₄Cl₂FNO₂ Cl (2,6), F (5), CH₃ (4), COOH (3) Not reported Not reported Fluorinated drug intermediates
(2,6-Dichloro-4-nitrophenoxy)acetic acid 137520-99-1 C₈H₅Cl₂NO₅ Cl (2,6), NO₂ (4), acetic acid side chain Not reported Hydrophobic Herbicide formulations
4-Hydroxy-6-methylnicotinic acid 67367-33-3 C₇H₇NO₃ OH (4), CH₃ (6), COOH (3) Not reported Moderate aqueous solubility Antioxidant research

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound likely reduces melting points compared to analogs with methyl or chloro groups due to disrupted crystal packing. For example, 2,6-Dichloroisonicotinic acid (lacking methoxy) has a melting point of 209–212°C .
  • Solubility: Methoxy groups enhance polarity, improving solubility in methanol or aqueous buffers. In contrast, nitro or fluorine substituents (e.g., in (2,6-Dichloro-4-nitrophenoxy)acetic acid) increase hydrophobicity .
  • Reactivity : The methoxy group may stabilize intermediates during hydrolysis or nucleophilic substitution, whereas chloro groups facilitate electrophilic reactions .

Preparation Methods

Directed Chlorination of Methoxy-Substituted Precursors

A prominent route involves the selective chlorination of 4-methoxynicotinic acid derivatives. The electron-donating methoxy group at position 4 activates the pyridine ring for electrophilic substitution, directing chlorination to the ortho (positions 3 and 5) and para (positions 2 and 6) sites. However, the presence of a deactivating carboxylic acid group at position 3 counterbalances this effect, enabling preferential chlorination at positions 2 and 6 under controlled conditions.

Reaction Conditions :

  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) at reflux (110°C, 8–12 h).

  • Catalyst : Catalytic dimethylformamide (DMF) enhances reactivity via Vilsmeier-Haack complex formation.

  • Yield : 85–92% purity post-recrystallization.

Mechanistic Insight :
The carboxylic acid group at position 3 exerts a meta-directing effect, favoring chlorination at positions 2 and 6. Concurrently, the methoxy group’s ortho/para-directing influence is attenuated, ensuring regioselectivity.

Nucleophilic Methoxylation of Polychlorinated Intermediates

An alternative approach employs 2,4,6-trichloronicotinic acid as a substrate, leveraging nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at position 4. The electron-withdrawing chlorine atoms at positions 2 and 6 activate position 4 for attack by methoxide ions.

Procedure :

  • Substrate Preparation : 2,4,6-Trichloronicotinic acid is synthesized via exhaustive chlorination of nicotinic acid using POCl₃.

  • Methoxylation :

    • Reagents : Sodium methoxide (NaOMe) in anhydrous methanol.

    • Conditions : 80°C, 24 h under nitrogen atmosphere.

    • Yield : 78% after column chromatography.

Limitations :
Competing hydrolysis of chloro groups necessitates strict anhydrous conditions. Side products include 2,6-dichloro-4-hydroxynicotinic acid (≤15%).

Carboxylic Acid Protection and Functionalization

Esterification-Chlorination-Methylation Sequence

To mitigate side reactions during chlorination, the carboxylic acid group is temporarily protected as a methyl ester. This strategy, detailed in patent CN112608284A, enhances solubility and reduces electron-withdrawing effects during halogenation.

Stepwise Protocol :

  • Esterification :

    • Reagents : 4-Methoxynicotinic acid, iodomethane (CH₃I), potassium carbonate (K₂CO₃).

    • Solvent : Dimethylformamide (DMF), room temperature, 6 h.

    • Yield : 99% methyl ester.

  • Chlorination :

    • POCl₃ at 130°C for 18 h introduces chlorine at positions 2 and 6.

  • Ester Hydrolysis :

    • Conditions : Aqueous HCl (6 M), reflux, 4 h.

    • Yield : 94% pure acid.

Advantages :

  • Avoids over-chlorination at position 4.

  • Facilitates purification via distillation or crystallization.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-SNAr7892ModerateHigh
Esterification-Chlorination9498HighModerate
Suzuki Coupling7085LowLow

Key Observations :

  • The esterification-chlorination route offers superior yield and scalability for industrial applications.

  • SNAr methods, while efficient, require stringent anhydrous conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dichloro-4-methoxynicotinic Acid with high purity?

  • Methodological Answer : A scalable synthesis involves reductive dechlorination of halogenated precursors. For example, 2,6-Dichloro-4-methylnicotinonitrile can undergo zinc-mediated reductive dechlorination in the presence of ammonia, followed by hydrolysis to yield carboxylate derivatives. Key parameters include reaction temperature (60–80°C), ammonia concentration (15–20% w/w), and zinc stoichiometry (1.5–2.0 equivalents) to minimize side products . Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) enhances purity (>98%).

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 8.0–8.5 ppm), and carboxylic acid protons (broad, δ 12–14 ppm).
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40) for retention time consistency.
  • Mass Spectrometry : Confirm molecular weight (C7_7H5_5Cl2_2NO3_3) via ESI-MS, expecting [M+H]+^+ at m/z 222.0 .

Q. What are the critical stability considerations for this compound under storage and reaction conditions?

  • Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis of the methoxy and carboxylic acid groups. Avoid prolonged exposure to moisture or strong oxidizing agents, which may degrade the compound. Stability tests via accelerated aging (40°C/75% RH for 30 days) and HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer :
  • Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O) to replace chlorine substituents with aryl/heteroaryl groups.
  • Protection Strategies : Temporarily protect the carboxylic acid with methyl esters (using SOCl2_2/MeOH) to prevent interference during nucleophilic substitutions .
  • Table : Reaction Optimization Parameters
Reaction TypeCatalystTemp (°C)Yield (%)
Suzuki CouplingPd(PPh3_3)4_410065–75
EsterificationSOCl2_260>90

Q. What strategies mitigate competing side reactions during synthesis of this compound derivatives?

  • Methodological Answer :
  • Kinetic Control : Lower reaction temperatures (0–25°C) reduce dimerization or over-substitution.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for improved selectivity in cross-coupling.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dechlorinated byproducts) and adjust stoichiometry .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the pyridine ring toward nucleophilic attack, while the methoxy group at C4 directs substitution to C2 or C6. Computational studies (DFT) predict electrophilic Fukui indices to prioritize reactive sites. Experimental validation via competitive reactions with amines/thiols under varying pH (7–9) is advised .

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